1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine

Descripción general

Descripción

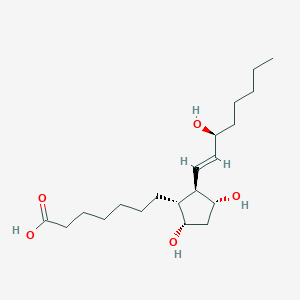

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is a type of phosphatidylethanolamine, a phospholipid found in all living organisms, particularly in nervous tissue . It contains the tetramethylated long-chain (16:0) diphytanic acid inserted at the sn-1 and sn-2 positions . It serves both structural and functional roles in biological membranes .

Synthesis Analysis

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is a fatty acid modified lipid. It is a phytanoyl lipid . It has been used in the creation of lipid bilayer membranes . It is also used in the preparation of planar lipid bilayers, giant unilamellar vesicles (GUVs) for electrophysiology studies, and to form virtually solvent-free planar lipid membranes .Molecular Structure Analysis

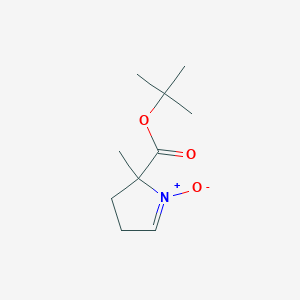

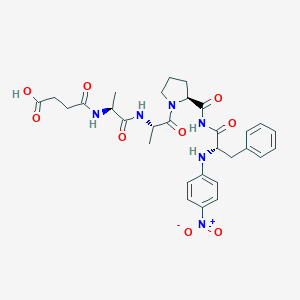

The molecular formula of 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is C45H90NO8P . It is a conical and neutral lipid .Chemical Reactions Analysis

Diphytanoyl lipids are usually preferred as model membranes in electrophysiological experiments . Diphytanoyl phosphocholine (DPhPC) is capable of preparing oxidation-resistant, stable lipid bilayers for in vitro experiments .Physical And Chemical Properties Analysis

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that displays low permeability towards ions and water . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .Aplicaciones Científicas De Investigación

Preparation of Planar Lipid Bilayers

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is used in the preparation of planar lipid bilayers . These bilayers are essential components of cell membranes and are used in research to study various properties of biological membranes .

Creation of Giant Unilamellar Vesicles (GUVs)

This compound is also used in the preparation of giant unilamellar vesicles (GUVs) for electrophysiology studies . GUVs are large vesicles with a single lipid bilayer boundary, which are often used to study membrane proteins, lipid-protein interactions, and other aspects of membrane biochemistry .

Formation of Virtually Solvent-Free Planar Lipid Membranes

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be used to form virtually solvent-free planar lipid membranes . These membranes are used in research to study the properties of lipid bilayers without the interference of solvents .

Model Membranes in Electrophysiological Experiments

Diphytanoyl lipids, including 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine, are often preferred as model membranes in electrophysiological experiments . These experiments are crucial for understanding how cells communicate with each other .

Preparation of Oxidation-Resistant, Stable Lipid Bilayers

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine is capable of preparing oxidation-resistant, stable lipid bilayers for in vitro experiments . This is particularly useful in studies where the stability of the lipid bilayer is critical .

Examination of Antibiotics on Gram-Negative Bacteria Membranes

In combination with LPS, 1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine has been used to form the outer leaflet of a tethered bilayer lipid membrane as a model system to examine the effect of antibiotics on Gram-negative bacteria membranes .

Research Model for Cell Membrane Structure and Properties

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine can be used as a model for cell membranes, aiding in the research of cell membrane structure and properties .

Crystallization Studies of Membrane Proteins

This compound is also used in the crystallization studies of membrane proteins, helping to analyze the interaction between proteins and cell membranes .

Mecanismo De Acción

Target of Action

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine (DPPE) is a type of phospholipid, a major component of cell membranes . It interacts with other lipids and proteins within the cell membrane, playing a crucial role in maintaining the structural integrity and fluidity of the membrane .

Mode of Action

DPPE is known for its ability to form stable bilayers and vesicles, which are essential structures in biological membranes . These structures serve as barriers that separate the internal environment of the cell from the external environment, and also play a role in signal transduction and transport of substances across the membrane .

Biochemical Pathways

As a component of cell membranes, DPPE is involved in various biochemical pathways related to cell signaling, transport of substances, and maintenance of cell homeostasis . The specific pathways affected by dppe can vary depending on the cell type and physiological conditions .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed and distributed within the body through lipid transport mechanisms . Its metabolism and excretion would also be expected to follow the pathways typical for lipid molecules .

Result of Action

The primary result of DPPE’s action is the formation of stable, fluid cell membranes . This contributes to the proper functioning of cells and the organism as a whole. In addition, DPPE-containing membranes can influence cellular processes such as signal transduction and transport of substances .

Action Environment

The action of DPPE can be influenced by various environmental factors. For instance, temperature can affect the fluidity of DPPE-containing membranes . Additionally, the presence of other lipids and proteins in the membrane can also influence the behavior of DPPE .

Propiedades

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(3,7,11,15-tetramethylhexadecanoyloxy)propyl] 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H90NO8P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)31-44(47)51-33-43(34-53-55(49,50)52-30-29-46)54-45(48)32-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-43H,11-34,46H2,1-10H3,(H,49,50)/t37?,38?,39?,40?,41?,42?,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPHMKQBBCKEFO-DHYROEPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H90NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diphytanoyl-sn-glycero-3-phosphoethanolamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of DiPhyPE in lipid bilayer models?

A: DiPhyPE is a synthetic phospholipid often employed in constructing artificial lipid bilayer models, such as those supported on porous silicon substrates []. Its branched-chain structure contributes to the formation of stable membranes, mimicking natural cell membranes for studying membrane proteins and their interactions.

Q2: How does DiPhyPE contribute to the study of transmembrane proteins?

A: Research indicates that DiPhyPE, alongside other phospholipids like 1,2-diphytanoyl-sn-glycero-3-phosphoserine, can be used to form stable lipid bilayers on porous silicon []. These bilayers serve as platforms for incorporating transmembrane proteins like the Epithelial Sodium Channel. This allows researchers to study the protein's behavior in a controlled, membrane-like environment using techniques like Atomic Force Microscopy [].

Q3: Can DiPhyPE be used to enhance gene delivery?

A: Yes, research suggests that DiPhyPE can act as a helper lipid in conjunction with cationic lipids to improve the transfection efficiency of polyanionic molecules, particularly nucleic acids, into mammalian cells []. This approach holds potential for developing more effective gene delivery systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)